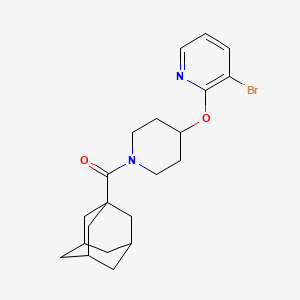

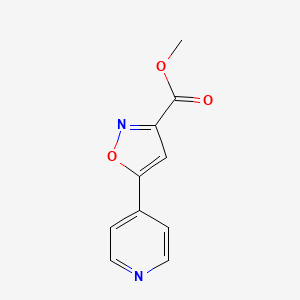

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound that has been synthesized for scientific research purposes. It is a complex organic molecule that has been the subject of much study due to its potential for use in various fields. In

Scientific Research Applications

Anti-inflammatory Applications : A study synthesized novel adamantane-tetrahydropyrimidine hybrids and evaluated them for anti-inflammatory activities. Compounds in this series showed promising anti-inflammatory activities (Kalita et al., 2015).

Antimicrobial and Anti-Proliferative Activities : Another research explored the synthesis of novel adamantane derivatives and their antimicrobial and anti-proliferative activities. Some of these compounds displayed broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

Potential in Treating Depression and Anxiety Disorders : A study focused on the synthesis of thioadatanserin, a novel compound related to adamantane, and evaluated it as a partial agonist for 5-HTR1A and antagonist for 5-HTR2A, suggesting potential use in depression and anxiety disorders (Evans et al., 2020).

Synthesis of Heterocycles : Research on efficient methods for synthesizing heterocycles containing both piperidine and pyridine rings highlighted the potential of using adamantane derivatives in organic synthesis (Zhang et al., 2020).

Radiochemical Applications : A study developed a radical 11C-aminocarbonylation protocol using adamantane derivatives, demonstrating a method for transforming alkyl iodides into 11C-labelled amides, valuable in radiochemical applications (Chow et al., 2016).

Neuroprotective Activities : Aryloxyethylamine derivatives, including adamantane-containing compounds, have been synthesized and evaluated for neuroprotective activities. These compounds showed promising results against glutamate-induced cell death and ischemic conditions in experimental models (Zhong et al., 2020).

Catalytic Applications : Research on diiron(III) complexes, including those with adamantane-based ligands, showed these complexes' potential as catalysts for hydroxylation of alkanes, including adamantane itself (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name |

1-adamantyl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN2O2/c22-18-2-1-5-23-19(18)26-17-3-6-24(7-4-17)20(25)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-2,5,14-17H,3-4,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBIDXXCBXDCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)

![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2433341.png)